2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride
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Overview
Description
2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to an ethene chain, which is further connected to a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-methoxyphenylacetylene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
4-Methoxyphenylacetylene+Chlorosulfonic acid→2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfinic Acids: Formed by reduction
Scientific Research Applications
2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)ethene-1-sulfonyl chloride
- 2-(4-Chlorophenyl)ethene-1-sulfonyl chloride
- 2-(4-Nitrophenyl)ethene-1-sulfonyl chloride
Uniqueness
2-(4-Methoxyphenyl)ethene-1-sulfonyl chloride is unique due to the presence of the methoxy group on the phenyl ring. This electron-donating group can influence the reactivity and stability of the compound, making it distinct from its analogs with different substituents. The methoxy group can also affect the compound’s solubility and interaction with other molecules, which can be advantageous in certain applications.
Properties
CAS No. |
114485-79-9 |
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Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-7H,1H3 |
InChI Key |
ABAUZPSEXCYJLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)Cl |
Origin of Product |
United States |
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